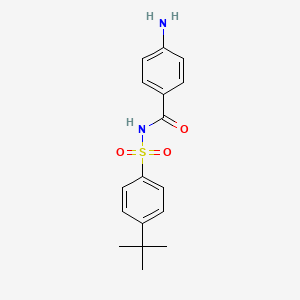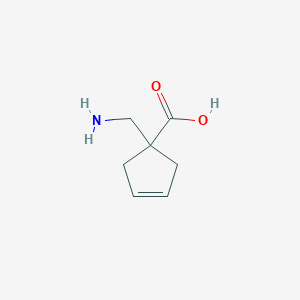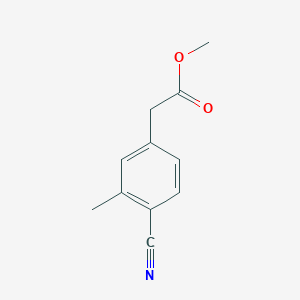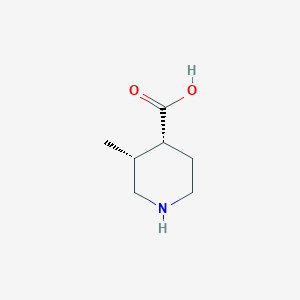
(3R,4R)-3-methylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-methylpiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a piperidone derivative. The reduction can be carried out using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the reduction of piperidone derivatives. The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can lead to the formation of esters, amides, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-methylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-methylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-3-methylpiperidine-4-carboxylic acid: The enantiomer of (3R,4R)-3-methylpiperidine-4-carboxylic acid, which may have different biological activities and properties.
Piperidine-4-carboxylic acid: A non-chiral analog that lacks the methyl group and stereochemistry.
N-methylpiperidine-4-carboxylic acid: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological activities and properties compared to its enantiomers and other piperidine derivatives. The presence of the methyl group at the 3-position also contributes to its unique chemical behavior and reactivity.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(3R,4R)-3-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-4-8-3-2-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChI-Schlüssel |
WLGOHASCUQHBRC-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1CNCC[C@H]1C(=O)O |
Kanonische SMILES |
CC1CNCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
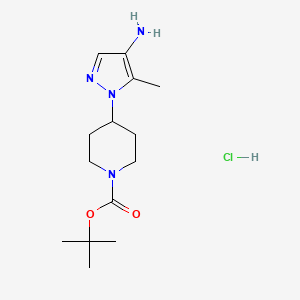
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
![benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)


![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
